![molecular formula C10H15ClN2OS B1371715 (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride CAS No. 1185316-70-4](/img/structure/B1371715.png)
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: DPP-4 Inhibitors
This compound is structurally related to xanthine derivatives and has been utilized in the synthesis of dipeptidyl peptidase-IV (DPP-4) inhibitors . These inhibitors are significant in the treatment of type 2 diabetes as they play a role in increasing incretin levels, which inhibit glucagon release, thereby increasing insulin secretion.
Organic Synthesis: Impurity Characterization
In the process development of the antidiabetic drug linagliptin, a xanthine derivative, this compound’s analogs have been identified as process-related impurities . Their identification and characterization are crucial for quality control and validation of the analytical methods in pharmaceutical manufacturing.
Material Science: Organic Semiconductors
Thiophene derivatives, which include the thiophenyl group present in this compound, are essential in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their excellent charge transport properties.
Pharmacology: Biological Activity
Thiophene-based analogs exhibit a wide range of pharmacological properties. Compounds with the thiophene moiety have been explored for their anticancer , anti-inflammatory , and antimicrobial activities, among others . This makes them valuable scaffolds in drug discovery.
Anesthesia: Voltage-Gated Sodium Channel Blockers
A related thiophene compound, articaine, is used as a dental anesthetic in Europe. It functions as a voltage-gated sodium channel blocker . This suggests potential applications of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride in the development of new anesthetics.
Corrosion Inhibition: Industrial Chemistry
Thiophene and its derivatives are known to act as corrosion inhibitors . This application is particularly relevant in industrial chemistry, where these compounds help protect materials from corrosion, thereby extending their lifespan and maintaining their integrity.
Advanced Drug Formulations: Coating Materials
In the context of medicinal preparations, thiophene derivatives can be used as coating materials for pills and tablets . This application is crucial for protecting the core of the medication and controlling its release rate.
Analytical Chemistry: Method Development
The structural features of this compound make it a candidate for developing analytical methods, particularly in the identification of impurities during drug synthesis . Its presence can serve as a marker for certain reactions and help in the optimization of synthetic pathways.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride is Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as a competitive, selective, and potent inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of active GLP-1 in the systemic circulation . GLP-1 stimulates insulin secretion from pancreatic beta-cells in a glucose-dependent manner and suppresses glucagon secretion from alpha-cells, leading to a decrease in hepatic glucose production .
Result of Action
The result of the action of this compound is improved glycemic control, as evidenced by a decrease in HbA1c levels after multiple dosing in diabetic rodent models . It also leads to a sustained increase in basal levels of active GLP-1, with expected long-term benefits on pancreatic alpha- and beta-cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as variations in the DPP-4 gene could potentially affect the compound’s efficacy . Additionally, lifestyle factors such as diet and exercise, which can influence the progression of type 2 diabetes, might also impact the compound’s effectiveness .
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-3-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-9-2-1-4-12(6-9)10(13)8-3-5-14-7-8;/h3,5,7,9H,1-2,4,6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWECMKALQEIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671612 |
Source
|
Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-piperidin-1-yl)-thiophen-3-yl-methanone hydrochloride | |
CAS RN |
1185316-70-4 |
Source
|
Record name | (3-Aminopiperidin-1-yl)(thiophen-3-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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